1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-[4-(propan-2-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a five-membered lactam ring with diverse substituents that modulate its physicochemical and biological properties. Key structural features include:
- 4-[(5-methylfuran-2-yl)carbonyl]: A heteroaromatic acyl group contributing to π-π stacking and electronic effects.
- 5-[4-(propan-2-yloxy)phenyl]: A bulky aryl ether substituent affecting steric interactions and lipophilicity.
- 1-[3-(diethylamino)propyl]: A tertiary amine side chain likely enhancing solubility in polar solvents and influencing pharmacokinetics.
Properties
CAS No. |
4855-73-6 |
|---|---|
Molecular Formula |
C26H34N2O5 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-propan-2-yloxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H34N2O5/c1-6-27(7-2)15-8-16-28-23(19-10-12-20(13-11-19)32-17(3)4)22(25(30)26(28)31)24(29)21-14-9-18(5)33-21/h9-14,17,23,30H,6-8,15-16H2,1-5H3 |
InChI Key |
DVPDCNRKVSRORH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=C(O2)C)C3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-[4-(propan-2-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the diethylamino propyl group, the hydroxy group, and the furan-2-yl carbonyl group. The final step involves the attachment of the propan-2-yloxy phenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-[4-(propan-2-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The diethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-[4-(propan-2-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-[4-(propan-2-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related pyrrol-2-one derivatives, highlighting substituent effects on melting points (m.p.), molecular weights (MW), and synthetic yields:
Key Observations :
Substituent-Driven Structure-Activity Relationships (SAR)
Aminoalkyl Side Chains (R1)
- Diethylamino vs. dimethylamino: The longer alkyl chain in the target compound’s 3-(diethylamino)propyl group may improve membrane permeability compared to dimethylamino analogs (e.g., compound 21 in ) .
- Hydroxypropyl groups (e.g., compound 20) enhance aqueous solubility but may reduce blood-brain barrier penetration .
Acyl Substituents (R2)
- Heteroaromatic vs.
Aryloxy Substituents (R3)
Biological Activity
1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-[4-(propan-2-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound featuring a pyrrolone core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets that may lead to therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-[4-(propan-2-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one |
| Molecular Formula | C26H34N2O4 |
| Molecular Weight | 434.56 g/mol |
| CAS Number | Not available |
Biological Activity
The biological activity of this compound is primarily linked to its interactions with biological receptors and enzymes. Here are the key areas of activity:
1. Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial effects. The diethylamino group is known to enhance membrane permeability, potentially allowing for greater efficacy against bacterial strains .
2. Anticancer Activity
The presence of the furan moiety has been associated with anticancer properties. Compounds that incorporate furan derivatives have shown the ability to inhibit tumor growth by interfering with cancer cell signaling pathways .
3. Neurological Effects
The diethylamino group is often linked to neuroactive properties. Studies suggest that compounds with this structure may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders .
The mechanism of action for this compound likely involves the modulation of specific receptors or enzymes:
- Receptor Interaction: The compound may bind to neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
- Enzyme Inhibition: It could inhibit enzymes involved in metabolic pathways, thereby altering cellular responses to various stimuli.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this specific structure:
Case Study 1: Antimicrobial Efficacy
A study on structurally similar compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the alkyl chain length and functional groups influenced potency, suggesting that the diethylamino group enhances interaction with bacterial membranes .
Case Study 2: Anticancer Potential
In vitro studies showed that derivatives containing furan rings exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .
Case Study 3: Neuropharmacological Effects
Research on related compounds indicated that they could act as potential anxiolytics or antidepressants by modulating serotonin and dopamine levels in the brain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
